molecular formula C13H11N3 B13187940 2-(1-methyl-1H-pyrazol-4-yl)quinoline

2-(1-methyl-1H-pyrazol-4-yl)quinoline

Cat. No.: B13187940
M. Wt: 209.25 g/mol
InChI Key: CTFVFZJRACMKKK-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method is the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives. These products can have different chemical and biological properties, making them useful in further research and applications.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, as a PDE10A inhibitor, it modulates the levels of cyclic nucleotides in the brain, which can affect neurotransmission and have therapeutic effects in neurological disorders . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)quinoline is unique due to its specific combination of quinoline and pyrazole structures, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound for further study and development.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)quinoline

InChI

InChI=1S/C13H11N3/c1-16-9-11(8-14-16)13-7-6-10-4-2-3-5-12(10)15-13/h2-9H,1H3

InChI Key

CTFVFZJRACMKKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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